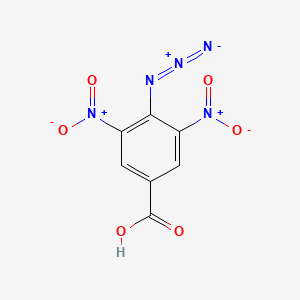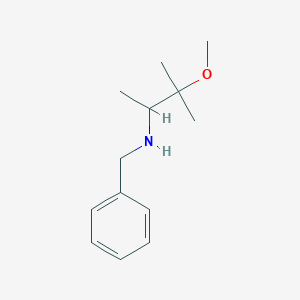
2,2'-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) is a complex organic compound characterized by its unique structure, which includes two imidazole rings connected by an ethane-1,2-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) typically involves the reaction of imidazole derivatives with ethane-1,2-diyl bisamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) can be compared with other similar compounds, such as:
N,N′-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar ethane-1,2-diyl linker but different substituents on the imidazole rings.
5,5′-(Ethane-1,2-diyl)-bis(oxy)diisophthalic acid: Another compound with an ethane-1,2-diyl linker, but with different functional groups.
The uniqueness of 2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) lies in its specific substituents and the resulting properties, which make it suitable for a variety of applications in different fields.
Eigenschaften
CAS-Nummer |
63650-80-6 |
|---|---|
Molekularformel |
C28H46N8O4 |
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
2-[2-[4,5-bis(butylcarbamoyl)-1H-imidazol-2-yl]ethyl]-4-N,5-N-dibutyl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C28H46N8O4/c1-5-9-15-29-25(37)21-22(26(38)30-16-10-6-2)34-19(33-21)13-14-20-35-23(27(39)31-17-11-7-3)24(36-20)28(40)32-18-12-8-4/h5-18H2,1-4H3,(H,29,37)(H,30,38)(H,31,39)(H,32,40)(H,33,34)(H,35,36) |
InChI-Schlüssel |
LJOCJTCXYUIIHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=C(N=C(N1)CCC2=NC(=C(N2)C(=O)NCCCC)C(=O)NCCCC)C(=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


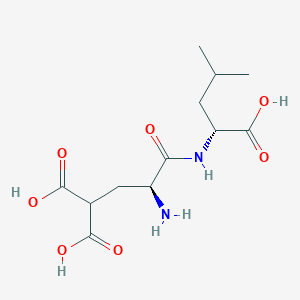
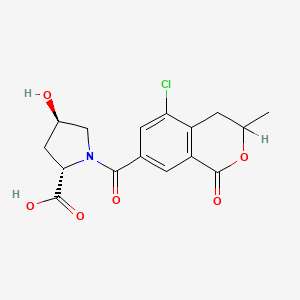
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)

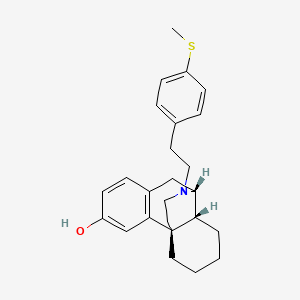
![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

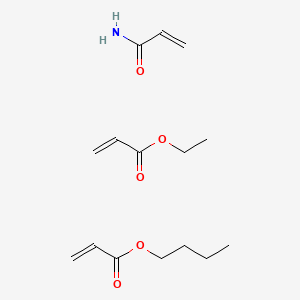
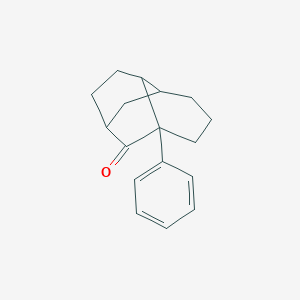
![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
